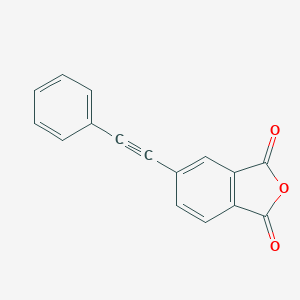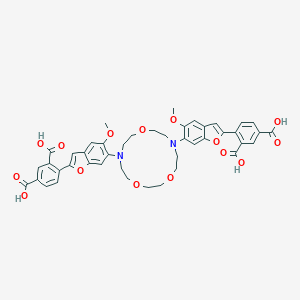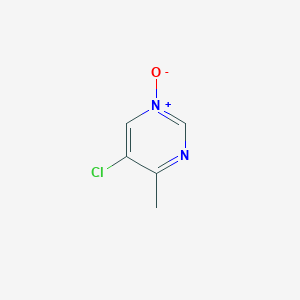
5-Chloro-4-methylpyrimidine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-methylpyrimidine 1-oxide (CMPO) is a chemical compound that has been widely used in scientific research for its unique properties. It is a pyrimidine derivative that has a chlorine atom and a methyl group attached to the pyrimidine ring. CMPO is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-methylpyrimidine 1-oxide is based on its ability to form complexes with metal ions. 5-Chloro-4-methylpyrimidine 1-oxide has a high affinity for actinides and lanthanides due to the presence of the pyrimidine ring and the chlorine and methyl groups. The complex formation involves the coordination of the metal ion with the oxygen atoms of the 5-Chloro-4-methylpyrimidine 1-oxide molecule. The resulting complex is stable and can be easily separated from other components in a mixture.
Biochemical and Physiological Effects
5-Chloro-4-methylpyrimidine 1-oxide has been shown to have low toxicity and does not have any significant biochemical or physiological effects on living organisms. It is not metabolized in the body and is excreted unchanged in the urine. However, 5-Chloro-4-methylpyrimidine 1-oxide can cause skin irritation and eye damage if it comes into contact with the skin or eyes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Chloro-4-methylpyrimidine 1-oxide in lab experiments include its high selectivity and specificity for metal ions, its ability to form stable complexes, and its low toxicity. However, the limitations of using 5-Chloro-4-methylpyrimidine 1-oxide include its high cost, the need for specialized equipment and techniques, and the difficulty in handling and disposing of the compound.
Zukünftige Richtungen
There are several future directions for the use of 5-Chloro-4-methylpyrimidine 1-oxide in scientific research. One area of research is the development of new ligands that have higher selectivity and specificity for metal ions. Another area of research is the use of 5-Chloro-4-methylpyrimidine 1-oxide in the development of new drugs for the treatment of cancer and other diseases. Additionally, 5-Chloro-4-methylpyrimidine 1-oxide can be used in the development of new materials for environmental remediation and nuclear waste management. Further studies are needed to explore the potential applications of 5-Chloro-4-methylpyrimidine 1-oxide in various fields of science and technology.
Conclusion
In conclusion, 5-Chloro-4-methylpyrimidine 1-oxide is a pyrimidine derivative that has been widely used in scientific research for its unique properties. It has a high affinity for metal ions and has been used in nuclear fuel reprocessing, environmental monitoring, and nuclear waste management. 5-Chloro-4-methylpyrimidine 1-oxide has low toxicity and does not have any significant biochemical or physiological effects on living organisms. However, it can cause skin irritation and eye damage if it comes into contact with the skin or eyes. The future directions for the use of 5-Chloro-4-methylpyrimidine 1-oxide in scientific research include the development of new ligands, the use of 5-Chloro-4-methylpyrimidine 1-oxide in drug development, and the development of new materials for environmental remediation and nuclear waste management.
Synthesemethoden
5-Chloro-4-methylpyrimidine 1-oxide can be synthesized using various methods, including the reaction of 5-chloro-4-methylpyrimidine with hydrogen peroxide in the presence of a catalyst, such as tungstic acid. Another method involves the reaction of 5-chloro-4-methylpyrimidine with sodium hypochlorite and hydrogen peroxide. The yield of 5-Chloro-4-methylpyrimidine 1-oxide can be improved by using a solvent, such as acetic acid or acetonitrile.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-methylpyrimidine 1-oxide has been extensively used in scientific research as a ligand for the extraction and separation of metal ions, such as uranium, plutonium, and other actinides. It has been used in nuclear fuel reprocessing, environmental monitoring, and nuclear waste management. 5-Chloro-4-methylpyrimidine 1-oxide has also been used as a chelating agent for the treatment of heavy metal poisoning. It has been studied for its potential application in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
114969-55-0 |
|---|---|
Produktname |
5-Chloro-4-methylpyrimidine 1-oxide |
Molekularformel |
C5H5ClN2O |
Molekulargewicht |
144.56 g/mol |
IUPAC-Name |
5-chloro-4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H5ClN2O/c1-4-5(6)2-8(9)3-7-4/h2-3H,1H3 |
InChI-Schlüssel |
ZOXAAIDMKLVDEG-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1Cl)[O-] |
Kanonische SMILES |
CC1=NC=[N+](C=C1Cl)[O-] |
Synonyme |
Pyrimidine, 5-chloro-4-methyl-, 1-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
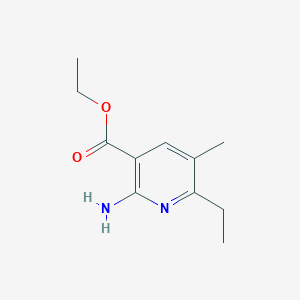
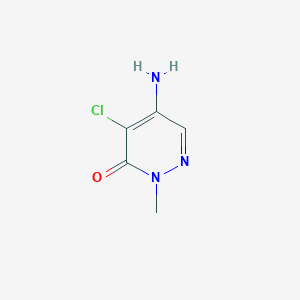


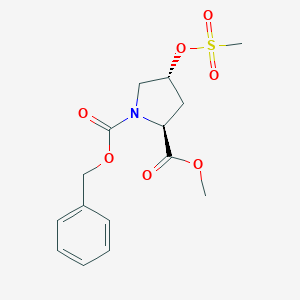

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
